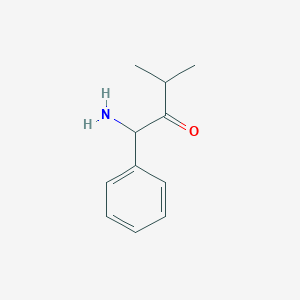

1-Amino-3-methyl-1-phenylbutan-2-one

Description

1-Amino-3-methyl-1-phenylbutan-2-one is a synthetic organic compound featuring a phenyl group attached to a substituted butanone backbone. Structurally, it consists of a ketone group at position 2, a methyl group at position 3, and an amino group at position 1 of the butanone chain.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-amino-3-methyl-1-phenylbutan-2-one |

InChI |

InChI=1S/C11H15NO/c1-8(2)11(13)10(12)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3 |

InChI Key |

MKSSZBVUSBKULT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-one typically involves the reaction of 3-methyl-1-phenyl-2-butanone with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide, to facilitate the formation of the amino group.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methyl-1-phenylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Amino-3-methyl-1-phenylbutan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-Amino-3-methyl-1-phenylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to several analogs based on substitutions, functional groups, and pharmacological profiles. Below is a detailed analysis:

Positional Isomers and Substitution Patterns

- 3-Amino-1-phenylbutane (CAS 22148-77-2): Structure: Lacks the ketone group (butanone) but retains the phenyl and amino groups. The amino group is at position 3 instead of position 1. Applications: Used as a pharmaceutical intermediate or in psychoactive substance synthesis .

- Properties: Likely exhibits stimulant effects similar to amphetamines due to the primary amine and phenyl group. Regulatory Status: Listed as a controlled substance analog in some jurisdictions .

Functional Group Variations

- 2-(Methylamino)-1-(3-methylphenyl)propan-1-one: Structure: A cathinone derivative with a methylamino group (instead of amino) and a 3-methylphenyl substituent. Pharmacology: Acts as a central nervous system stimulant, inhibiting monoamine reuptake (e.g., similar to mephedrone).

- 1-Phenyl-3-methylaminobutane (CAS 63957-19-7): Structure: Methylamino group at position 3 and phenyl at position 1 of butane.

Key Structural and Functional Differences

Pharmacological and Regulatory Implications

- Target Compound: Lacks direct human studies but shares structural motifs with Schedule II/III substances (e.g., cathinones). Its amino-ketone structure may enhance blood-brain barrier penetration compared to non-ketone analogs .

- Safety Profile: Methyl and amino substitutions could reduce toxicity compared to nitroso derivatives (e.g., 3-[(3-methylbutyl)nitrosoamino]-2-butanone, a carcinogen) .

Biological Activity

1-Amino-3-methyl-1-phenylbutan-2-one, also known as methamphetamine , is a powerful central nervous system stimulant with significant biological activity. This compound has garnered attention for its pharmacological effects, potential therapeutic applications, and associated risks. This article will delve into the biological activity of this compound, supported by data tables and relevant research findings.

1-Amino-3-methyl-1-phenylbutan-2-one is classified as an amphetamine derivative . Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.24 g/mol |

| Melting Point | 170 °C |

| Solubility | Soluble in water |

The primary mechanism of action of 1-amino-3-methyl-1-phenylbutan-2-one involves the release of neurotransmitters, particularly dopamine , in the brain. This compound acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. The enhanced dopaminergic activity is responsible for its stimulant effects, which include increased alertness, euphoria, and energy.

Pharmacological Effects

1-Amino-3-methyl-1-phenylbutan-2-one exhibits several pharmacological effects:

- Stimulant Effects : Increases alertness and reduces fatigue.

- Appetite Suppression : Often used in weight loss medications due to its ability to suppress appetite.

- Euphoria : Associated with feelings of intense pleasure and well-being.

Potential Therapeutic Applications

Research has explored the potential therapeutic uses of this compound in various medical conditions:

- Attention Deficit Hyperactivity Disorder (ADHD) : Some formulations are used to treat ADHD due to their ability to enhance focus and attention.

- Obesity Management : The appetite-suppressing properties make it a candidate for obesity treatment.

- Narcolepsy : Used to manage symptoms associated with narcolepsy.

Case Study 1: Methamphetamine Use Disorder

A study published in the Journal of Substance Abuse Treatment examined the effectiveness of behavioral therapies combined with pharmacotherapy in treating methamphetamine use disorder. The findings indicated that combining cognitive-behavioral therapy with medications targeting dopaminergic systems led to improved treatment outcomes, highlighting the importance of addressing both behavioral and biological aspects of addiction .

Case Study 2: Cognitive Effects in ADHD Patients

In a clinical trial involving children diagnosed with ADHD, subjects treated with a controlled dose of methamphetamine showed significant improvements in attention and behavior compared to those receiving placebo treatments. The study concluded that methamphetamine could be an effective treatment option when used responsibly under medical supervision .

Safety and Risks

While 1-amino-3-methyl-1-phenylbutan-2-one has potential therapeutic benefits, it also poses significant risks:

- Addiction Potential : High potential for abuse and dependency.

- Cardiovascular Risks : Increased heart rate and blood pressure can lead to serious cardiovascular events.

- Neurological Effects : Long-term use can result in neurotoxicity and cognitive deficits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.